5-Hydroxy-2-methylpyridine-4-carbohydrazide
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Overview
Description
5-Hydroxy-2-methylpyridine-4-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyridine-4-carbohydrazide typically involves the reaction of 5-Hydroxy-2-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylpyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Hydroxy-2-methylpyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylpyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylpyridine: A precursor in the synthesis of 5-Hydroxy-2-methylpyridine-4-carbohydrazide.
2-Methylpyridine-4-carbohydrazide: A similar compound lacking the hydroxyl group at the 5-position.
3-Hydroxy-2-methylpyridine-4-carbohydrazide: A positional isomer with the hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carbohydrazide groups allow for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
28596-46-5 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5(7(12)10-8)6(11)3-9-4/h2-3,11H,8H2,1H3,(H,10,12) |
InChI Key |
KQBHHNXKKFJQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)O)C(=O)NN |
Origin of Product |
United States |
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